1,10-Dichlorodeca-4,6-diene
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Overview
Description
1,10-Dichlorodeca-4,6-diene is a conjugated diene compound characterized by the presence of two chlorine atoms at the 1 and 10 positions of a deca-4,6-diene backbone. Conjugated dienes are compounds with alternating double and single bonds, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Dichlorodeca-4,6-diene can be synthesized through various methods, including:
Dehydrohalogenation of Dihalides: This method involves the elimination of hydrogen halides from dihalogenated alkanes under basic conditions.
Dehydration of Alcohols: Alcohols can be dehydrated using strong acids to form alkenes, which can then be halogenated to introduce chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,10-Dichlorodeca-4,6-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of various substituted alkenes
Scientific Research Applications
1,10-Dichlorodeca-4,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,10-Dichlorodeca-4,6-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The presence of chlorine atoms can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure but different substitution pattern.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1,10-Dichlorodeca-4,6-diene is unique due to the specific positioning of chlorine atoms, which can significantly alter its chemical properties and reactivity compared to other dienes. The presence of chlorine atoms can enhance the compound’s electrophilicity and influence its participation in various chemical reactions.
Properties
CAS No. |
57404-73-6 |
---|---|
Molecular Formula |
C10H16Cl2 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
1,10-dichlorodeca-4,6-diene |
InChI |
InChI=1S/C10H16Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-4H,5-10H2 |
InChI Key |
FOZQIFDTJACRAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CC=CCCCCl)CCl |
Origin of Product |
United States |
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